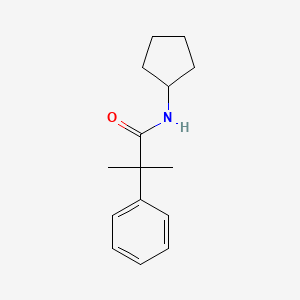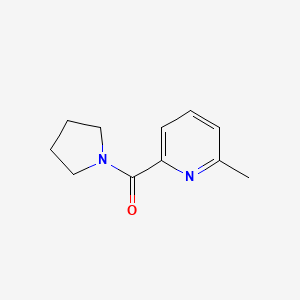
(4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone, also known as MPMP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of piperazine and pyrazole, and it has been shown to have a range of biochemical and physiological effects that make it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
The mechanism of action of (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone is complex and multifaceted, involving interactions with a range of receptors in the brain and nervous system. It has been shown to act as an agonist at dopamine D2 receptors, as well as a partial agonist at serotonin 5-HT1A receptors and an antagonist at alpha-2 adrenergic receptors. These interactions result in a range of effects on neurotransmitter signaling, including increased dopamine release and decreased serotonin and norepinephrine release.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone are varied and complex, and they depend on a range of factors, including dosage, route of administration, and individual differences in metabolism and physiology. Some of the most commonly observed effects of (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone include increased locomotor activity, decreased anxiety, and altered reward processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone as a research tool is its ability to selectively target specific neurotransmitter receptors, allowing researchers to study the effects of these receptors in isolation. Additionally, its stable and highly pure crystalline form makes it easy to work with in the lab. However, there are also some limitations to the use of (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone in research, including the potential for off-target effects and the need for careful dosing and administration to avoid confounding factors.
Direcciones Futuras
There are many potential future directions for research on (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone and related compounds. Some of the most promising areas of investigation include the development of new analogs with improved selectivity and efficacy, the use of (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone in combination with other compounds to study complex signaling pathways, and the application of (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone in animal models of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms of action and potential therapeutic uses of this compound.
Métodos De Síntesis
The synthesis of (4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone involves the reaction of 4-methyl-1-phenylpiperazine with 4-methyl-1H-pyrazole-5-carboxylic acid, followed by the addition of a methanone group. This process results in the formation of a white crystalline powder that is highly pure and stable.
Aplicaciones Científicas De Investigación
(4-Methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone has been used extensively in scientific research, particularly in the fields of pharmacology and neuroscience. Its ability to interact with a range of neurotransmitter receptors, including dopamine, serotonin, and norepinephrine, makes it a valuable tool for studying the mechanisms of action of these important signaling molecules.
Propiedades
IUPAC Name |
(4-methyl-2-phenylpiperazin-1-yl)-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-18-8-9-20(16(21)14-10-17-19(2)11-14)15(12-18)13-6-4-3-5-7-13/h3-7,10-11,15H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHOBNHZCXTGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C(=O)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

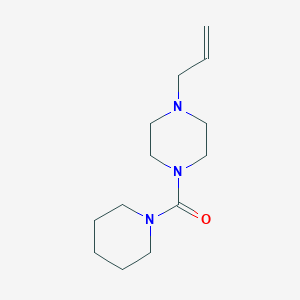
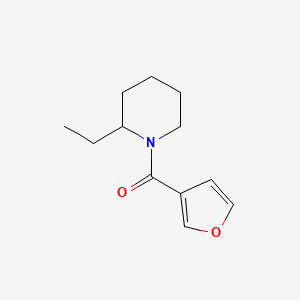


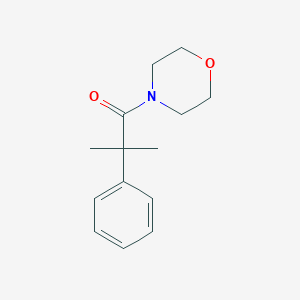
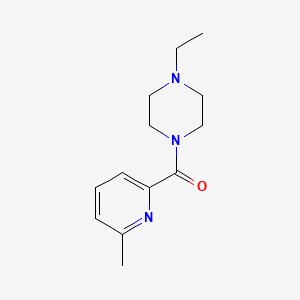


![N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508623.png)
![N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7508640.png)
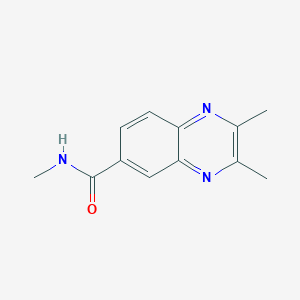
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B7508643.png)
